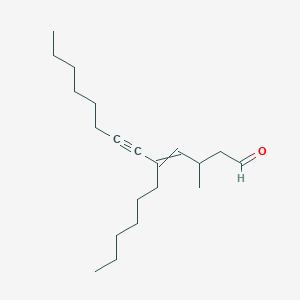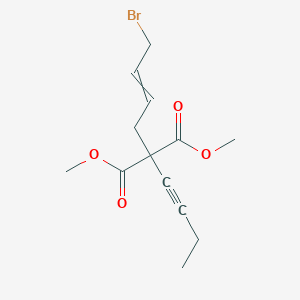![molecular formula C22H14O6 B14210518 2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) CAS No. 827624-72-6](/img/structure/B14210518.png)
2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethyne linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) typically involves the coupling of 2,5-dihydroxy-1,4-phenylene with ethyne derivatives under controlled conditions. The reaction often requires a catalyst, such as palladium, and is conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
similar compounds are often produced using high-pressure reactors and advanced purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The ethyne linkages can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkages. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid: Similar in structure but contains acetic acid groups instead of ethyne linkages.
2,5-Dihydroxy-1,4-benzenediacetic acid: Another similar compound with diacetic acid groups.
Uniqueness
2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is unique due to its ethyne linkages, which provide distinct reactivity and structural properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
827624-72-6 |
|---|---|
Molekularformel |
C22H14O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2,5-bis[2-(2,5-dihydroxyphenyl)ethynyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H14O6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h5-12,23-28H |
InChI-Schlüssel |
QDNHZKZHBLUHIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C#CC2=CC(=C(C=C2O)C#CC3=C(C=CC(=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)


![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)

![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)

